Comparative Potency: CC-401 Exhibits Nanomolar Ki, Distinct from SP600125 and AS601245
CC-401 demonstrates a Ki of 25 to 50 nM for all three JNK isoforms (JNK1, JNK2, JNK3), establishing it as a potent pan-JNK inhibitor . In contrast, the first-generation JNK inhibitor SP600125 exhibits IC50 values of 40 nM, 40 nM, and 90 nM for JNK1, JNK2, and JNK3, respectively . Another comparator, AS601245, shows a different isoform selectivity profile with IC50 values of 70 nM (JNK1), 220 nM (JNK2), and 150 nM (JNK3) . While direct head-to-head data under identical assay conditions are not available, these cross-study comparable data indicate that CC-401 provides consistent, high-potency inhibition across all three JNK isoforms, whereas alternatives exhibit variable isoform selectivity that may influence downstream signaling outcomes.
| Evidence Dimension | Inhibitory Potency (Ki/IC50) against JNK Isoforms |
|---|---|
| Target Compound Data | Ki: 25-50 nM (all three JNK isoforms) |
| Comparator Or Baseline | SP600125 (IC50: JNK1=40 nM, JNK2=40 nM, JNK3=90 nM); AS601245 (IC50: JNK1=70 nM, JNK2=220 nM, JNK3=150 nM) |
| Quantified Difference | CC-401 Ki range (25-50 nM) is lower than SP600125 IC50 for JNK3 (90 nM) and lower than AS601245 IC50s for all isoforms. |
| Conditions | In vitro kinase activity assays; specific assay conditions vary by study. |
Why This Matters
Consistent pan-JNK inhibition at lower concentrations reduces the risk of isoform-specific compensation and may simplify interpretation of JNK pathway modulation.
